6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine
Description
Significance of Fused Heterocyclic Systems in Chemical Innovation
Fused heterocyclic systems are complex molecular architectures composed of two or more rings, where at least one ring contains an atom other than carbon, sharing one or more common atoms. fiveable.me These structures are cornerstones of organic chemistry, largely because their unique chemical properties and biological activities make them essential components in natural products and pharmaceuticals. fiveable.me A heterocyclic compound is a cyclic compound that has atoms of at least two different elements as members of its ring(s). wikipedia.org The fusion of multiple rings, especially those containing heteroatoms like nitrogen, oxygen, or sulfur, creates distinct electronic environments and rigid conformational frameworks. fiveable.me
These structural features significantly influence the molecule's reactivity, allowing for a wide array of chemical transformations and functionalization possibilities. fiveable.me Consequently, fused heterocycles are exceptionally versatile building blocks in synthetic organic chemistry. fiveable.me Their importance is underscored by their prevalence in medicinal chemistry; a significant percentage of FDA-approved drugs feature a nitrogen-containing heterocyclic core. wikipedia.org The ability to modify these systems allows chemists to fine-tune pharmacokinetic properties, enhance binding affinity to biological targets, and ultimately optimize drug design. fiveable.me
Overview of the Pyrazolo[3,4-b]pyrazine Core Structure and its Research Relevance
The pyrazolo[3,4-b]pyrazine core is a bicyclic aromatic heterocycle formed by the fusion of a pyrazole (B372694) ring and a pyrazine (B50134) ring. This scaffold belongs to the broader class of azolopyrazines and is structurally analogous to purines, which are fundamental components of nucleic acids. This resemblance to endogenous biomolecules has sparked considerable interest among medicinal chemists. mdpi.com
Research into pyrazolo[3,4-b]pyrazine and its derivatives has revealed a wide spectrum of biological activities. researchgate.net Various compounds incorporating this core structure have been investigated for their potential as antifungal, antiparasitic, antibacterial, and antiviral agents. researchgate.netnih.gov The arrangement of nitrogen atoms in the fused-ring system provides multiple sites for hydrogen bonding and other intermolecular interactions, making it a privileged scaffold for targeting enzymes and receptors in biological systems. The development of efficient synthetic routes to this core structure continues to be an active area of research, aiming to generate molecular diversity for biological screening and the development of novel therapeutic agents. researchgate.netresearchgate.net
Specific Academic Interest in 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine
The compound this compound is a specific derivative of the parent scaffold that has garnered academic interest primarily as a versatile synthetic intermediate. Its chemical structure is distinguished by the presence of two different halogen atoms—chlorine and iodine—at positions 6 and 3, respectively. These halogens serve as highly useful functional handles for further molecular elaboration, particularly through metal-catalyzed cross-coupling reactions.
The differential reactivity of the C-Cl and C-I bonds allows for selective and sequential reactions, enabling the introduction of various substituents to build more complex molecules. The iodine atom is typically more reactive in reactions like Suzuki, Stille, or Sonogashira couplings, allowing for modifications at the 3-position while leaving the 6-chloro position intact for subsequent transformations. This strategic functionalization is a powerful tool in combinatorial chemistry and drug discovery for creating libraries of novel compounds. While extensive biological studies on this specific compound are not widely published, its value lies in its potential as a key building block for accessing a diverse range of substituted pyrazolo[3,4-b]pyrazines for pharmacological and materials science research.
Table 1: Physicochemical Properties of this compound
| Property | Value |
|---|---|
| CAS Number | 1935196-58-9 |
| Molecular Formula | C₅H₂ClIN₄ abovchem.com |
| Molecular Weight | 280.45 g/mol abovchem.com |
| Physical Form | Solid sigmaaldrich.com |
| Purity | ≥98% sigmaaldrich.com |
| IUPAC Name | This compound sigmaaldrich.com |
Properties
IUPAC Name |
6-chloro-3-iodo-2H-pyrazolo[3,4-b]pyrazine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H2ClIN4/c6-2-1-8-3-4(7)10-11-5(3)9-2/h1H,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
USJKPCMUIKHZAM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(NN=C2N=C1Cl)I | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H2ClIN4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.45 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Strategies for 6 Chloro 3 Iodo 1h Pyrazolo 3,4 B Pyrazine and Analogues
Established Synthetic Pathways for Pyrazolo[3,4-b]pyrazine Ring System
The construction of the pyrazolo[3,4-b]pyrazine core traditionally follows two primary retrosynthetic approaches: building the pyrazine (B50134) ring onto a pre-existing pyrazole (B372694) or, conversely, forming the pyrazole ring on a pyrazine template.
Formation of the Pyrazine Ring onto an Existing Pyrazole Core
A prevalent and versatile strategy for synthesizing pyrazolo[3,4-b]pyrazines involves the annulation of a pyrazine ring onto a pre-functionalized pyrazole core. beilstein-journals.org This approach typically utilizes 5-aminopyrazole derivatives as key starting materials. beilstein-journals.orgresearchgate.net The amino group at the C5 position, along with the adjacent C4 carbon, acts as a dinucleophilic synthon that can react with a variety of 1,2-dielectrophilic reagents to construct the pyrazine ring.
For instance, the condensation of 5-aminopyrazoles with α-dicarbonyl compounds, such as glyoxal (B1671930) or its derivatives, in an appropriate solvent system leads to the formation of the pyrazolo[3,4-b]pyrazine skeleton. A notable example involves the reaction of 5-amino-3-methyl-4-nitroso-1-phenylpyrazole with malononitrile (B47326) in a one-pot synthesis to yield a 6-amino-5-carbonitrile-substituted pyrazolo[3,4-b]pyrazine. nih.gov This reaction highlights the utility of activated methylene (B1212753) compounds in constructing the pyrazine ring.
The general reaction scheme can be summarized as the condensation of a 5-aminopyrazole with a suitable bielectrophilic partner, leading to a cyclization and subsequent aromatization to furnish the final pyrazolo[3,4-b]pyrazine product. The substituents on the final ring system are determined by the nature of the starting pyrazole and the bielectrophilic reagent.
Formation of the Pyrazole Ring onto a Preexisting Pyrazine Core
An alternative and equally important synthetic strategy is the construction of the pyrazole ring onto a pre-existing, suitably functionalized pyrazine molecule. This approach is particularly useful for accessing specific substitution patterns on the pyrazine moiety. A key intermediate for this strategy is a pyrazine derivative bearing vicinal amino and carbonyl (or a precursor) functionalities.
A scalable synthesis of 6-Chloro-1H-pyrazolo[3,4-b]pyrazine has been reported utilizing a continuous flow formylation and hydrazine (B178648) cyclization cascade. researchgate.net This method likely starts with a substituted chloropyrazine which is functionalized to introduce groups that can subsequently react with hydrazine or its derivatives to form the pyrazole ring. For example, a 2-chloro-3-formylpyrazine derivative can undergo condensation with hydrazine, followed by an intramolecular cyclization and elimination to yield the pyrazolo[3,4-b]pyrazine core. This is analogous to the synthesis of pyrazolo[3,4-b]quinolines from 2-chloro-3-formylquinolines. mdpi.com
Another approach involves the nitration of diaminopyridines, which can lead to the formation of a triazole ring, demonstrating the cyclization of adjacent amino groups on a heterocyclic core. researchgate.net A similar principle can be applied to diaminopyrazines to form the fused pyrazole ring upon treatment with appropriate reagents.
Novel and Efficient Synthetic Routes
To improve upon classical methods, recent research has focused on developing more efficient, environmentally friendly, and versatile synthetic strategies. These include one-pot syntheses, multicomponent reactions, and solvent-free methodologies.
One-Pot Synthesis Approaches
Similarly, densely substituted pyrazolo[3,4-b]-4,7-dihydropyridines have been synthesized in a one-pot, multicomponent fashion from 5-aminopyrazoles and 4-(methylthio)-4H-chromenes. nih.gov This strategy can be adapted for pyrazine analogues. The reaction of 5-aminopyrazoles with azlactones under solvent-free conditions, followed by treatment with a superbase, provides an effective one-pot route to 4-arylpyrazolo[3,4-b]pyridin-6-ones. beilstein-journals.org These examples demonstrate the power of one-pot procedures to rapidly assemble complex heterocyclic systems from simple precursors.
Multicomponent Reaction Strategies
Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains the essential parts of all starting materials, have emerged as a powerful tool in heterocyclic synthesis. beilstein-journals.org MCRs are highly convergent and atom-economical, making them ideal for generating libraries of structurally diverse compounds.
The synthesis of pyrazolo[3,4-b]pyridine derivatives has been successfully achieved through three-component reactions of 5-aminopyrazoles, aldehydes, and active methylene compounds like malononitrile or β-ketoesters. researchgate.netnih.gov For instance, the condensation of a 5-aminopyrazole, an aromatic aldehyde, and a β-ketonitrile in the presence of a catalyst such as ammonium (B1175870) acetate (B1210297) affords highly substituted pyrazolo[3,4-b]pyridines. researchgate.net While direct examples for 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine via MCR are not prevalent, the principles are transferable, and a suitable combination of starting materials could potentially yield the desired scaffold.
| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst/Conditions | Product Type |
|---|---|---|---|---|
| 5-Aminopyrazole | Aromatic Aldehyde | β-Ketonitrile | Ammonium Acetate | Substituted Pyrazolo[3,4-b]pyridine-5-carbonitrile |
| 5-Aminopyrazole | Cyclic β-diketone | Aromatic Aldehyde | Ethanol, Reflux | 4,7-Dihydropyrazolo[3,4-b]pyridines |
| 5-Aminopyrazole | Aromatic Aldehyde | Indandione | Ultrasonic Irradiation | Indeno-fused Pyrazolo[3,4-b]pyridines |
Solvent-Free and Environmentally Conscious Methodologies
In line with the principles of green chemistry, there is a growing interest in developing solvent-free and environmentally benign synthetic protocols. Microwave-assisted organic synthesis (MAOS) has proven to be a particularly effective technique in this regard, often leading to shorter reaction times, higher yields, and cleaner reactions.
The synthesis of pyrazolo[3,4-b]quinolines and pyrazolo[3,4-c]pyrazoles has been reported under solvent-free conditions using p-toluenesulfonic acid as a catalyst under microwave irradiation. researchgate.netresearchgate.net This method involves the reaction of β-chlorovinylaldehydes with hydrazines. researchgate.netresearchgate.net A series of pyrazine derivatives have also been synthesized from benzil (B1666583) and substituted ethanediamine dihydrochlorides under solvent-free microwave conditions. jchr.org Furthermore, a grinding procedure for the synthesis of 6-amino-3-methyl-4-aryl-1H-pyrazolo[3,4-b]pyridine-5-carbonitriles has been reported, which is a one-pot, catalyst-free, and solvent-free method. researchgate.net
| Methodology | Reactants | Catalyst/Conditions | Product Type | Advantages |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | β-Chlorovinylaldehydes, Hydrazines | p-TsOH, Solvent-free | Pyrazolo[3,4-b]quinolines, Pyrazolo[3,4-c]pyrazoles | Fast, High yields, Clean reaction |
| Grinding | Benzaldehydes, Malononitrile, 3-Amino-5-methylpyrazole (B16524) | Catalyst-free, Solvent-free | Pyrazolo[3,4-b]pyridine-5-carbonitriles | Simple, Efficient, Environmentally friendly |
| Solvent-free Reaction | 5-Aminopyrazoles, Azlactones | Heat, then t-BuOK/DMSO | Pyrazolo[3,4-b]pyridin-6-ones | High yields, Avoids bulk solvents |
While a direct synthetic route for this compound is not explicitly detailed in the reviewed literature, the synthesis of the 6-chloro analogue is established. The introduction of an iodine atom at the 3-position could likely be achieved through electrophilic iodination of the 6-chloro-1H-pyrazolo[3,4-b]pyrazine precursor using reagents such as N-iodosuccinimide (NIS), a method that has been successfully applied to similar heterocyclic systems. rsc.org
Cascade and Tandem Reaction Sequences
Cascade and tandem reactions offer an efficient route to complex molecules like pyrazolo[3,4-b]pyrazines from simple starting materials in a single pot, which is both time-saving and economical. These reactions proceed through a sequence of intramolecular steps, minimizing the need for purification of intermediates.
A notable example is the synthesis of 6-chloro-1H-pyrazolo[3,4-b]pyrazine through a continuous flow formylation/hydrazine cyclization cascade. acs.org This process begins with the metalation and subsequent formylation of 2,6-dichloropyrazine. acs.org The resulting unstable aldehyde intermediate is isolated as a more stable bisulfite adduct before undergoing cyclization with hydrazine monohydrate to yield the final product. acs.org
Another versatile approach involves the cycloaddition of pyrazolylimines with nitroalkenes under microwave irradiation, affording pyrazolo[3,4-b]pyridines, a related class of compounds, in a matter of minutes. researchgate.net The reactivity and regiochemistry of these reactions are influenced by the frontier molecular orbitals of the reactants. researchgate.net
Synthesis of Halogenated Pyrazolo[3,4-b]pyrazine Precursors
The introduction of halogen atoms onto the pyrazolo[3,4-b]pyrazine core is a crucial step in the synthesis of many targeted therapeutic agents. Specific halogenation procedures allow for the regioselective incorporation of chlorine, bromine, or iodine.
Specific Halogenation Procedures (e.g., Iodination, Chlorination)
Direct halogenation of the pyrazolo[3,4-b]pyridine ring system can be achieved using various halogenating agents. For instance, the iodination of 5-bromo-1H-pyrazolo[3,4-b]pyridine can be accomplished using N-iodosuccinimide (NIS) in dimethylformamide (DMF). nih.gov This reaction proceeds by heating the mixture to afford the iodinated product, which can then be used in subsequent reactions. nih.gov
A mild and environmentally friendly method for the regioselective C3 halogenation of pyrazolo[1,5-a]pyrimidines utilizes potassium halide salts in the presence of a hypervalent iodine(III) reagent, such as phenyliodine diacetate (PIDA), in water at room temperature. nih.gov This method is effective for iodination, bromination, and chlorination. nih.gov
| Halogenating Agent | Substrate | Product | Yield (%) | Reference |
| N-Iodosuccinimide (NIS) | 5-Bromo-1H-pyrazolo[3,4-b]pyridine | 5-Bromo-3-iodo-1H-pyrazolo[3,4-b]pyridine | 82.4 | nih.gov |
| KI / PIDA | 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 3-Iodo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 87 | nih.gov |
| KBr / PIDA | 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 3-Bromo-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 82 | nih.gov |
| KCl / PIDA | 2-Methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 3-Chloro-2-methyl-7-phenylpyrazolo[1,5-a]pyrimidine | 78 | nih.gov |
Regioselectivity in Halogenation
The position of halogenation on the pyrazolo[3,4-b]pyrazine ring is dictated by the electronic properties of the substrate and the reaction conditions. For pyrazolo[1,5-a]pyrimidines, halogenation consistently occurs at the C3 position, demonstrating excellent regioselectivity. nih.gov This is attributed to the electronic nature of the heterocyclic system.
In the case of pyrazolo[3,4-b]pyridines synthesized from 5-aminopyrazoles and alkynyl aldehydes, the regioselectivity of the cyclization reaction affords C6 substituted products. nih.gov The choice of catalyst and reaction conditions can influence the final halogenated product. nih.gov
Computational studies on the halogenation of Zincke imine intermediates, formed from pyridines, indicate that the selectivity-determining step can vary depending on the halogen electrophile. chemrxiv.org For chlorination and bromination, the irreversible carbon-halogen bond formation is the determining step, while for iodination, which is reversible, the subsequent deprotonation step dictates regioselectivity. chemrxiv.org
Scalable Synthesis and Process Optimization in Academic Research
The transition from laboratory-scale synthesis to larger-scale production for preclinical and clinical studies presents significant challenges. Academic research has focused on optimizing reaction parameters and exploring new technologies like continuous flow reactors to address these scalability issues.
Optimization of Reaction Parameters
The choice of solvent, temperature, and catalyst can also dramatically impact the outcome of a reaction. For example, in the synthesis of pyrazolo[3,4-b]pyridines, microwave irradiation has been shown to significantly reduce reaction times compared to classical heating methods. researchgate.net
| Parameter | Initial Condition | Optimized Condition | Outcome | Reference |
| Reaction Time | Several hours (classical heating) | 5-20 minutes (microwave irradiation) | Faster synthesis of pyrazolo[3,4-b]pyridines | researchgate.net |
| Intermediate Stability | Poor stability of organometallic intermediate | Isolation as a bench-stable bisulfite adduct | Improved yield and purity | acs.org |
| Workup | Acidic aqueous workup leading to precipitation | Optimized workup procedure | Reduced side product formation | acs.org |
Application of Continuous Flow Reactors
Continuous flow chemistry offers several advantages for scalable synthesis, including improved heat and mass transfer, enhanced safety for handling hazardous intermediates, and the potential for automated process control. nih.gov The development of a continuous manufacturing process for 6-chloro-1H-pyrazolo[3,4-b]pyrazine demonstrates the successful application of this technology. acs.org A plug-flow reactor was used for the initial metalation/formylation step, which allowed for precise control over reaction time and temperature, minimizing the decomposition of the unstable intermediate. acs.orgresearchgate.net
Flow chemistry has been successfully applied to the synthesis of various pyrazole derivatives, showcasing its versatility. nih.gov For instance, the 1,3-dipolar cycloaddition of terminal alkynes with trimethylsilyldiazomethane (B103560) has been performed in a continuous flow setup. nih.gov This technology is particularly beneficial for reactions involving highly energetic or unstable intermediates, as it minimizes the volume of hazardous material at any given time. acs.org
Chemical Reactivity and Functionalization of the Pyrazolo 3,4 B Pyrazine Scaffold
Electrophilic and Nucleophilic Substitution Reactions on the Core Structure
The pyrazolo[3,4-b]pyrazine ring system is generally electron-deficient, which influences its reactivity towards electrophilic and nucleophilic reagents.
Reactivity at Halogen (Chloro and Iodo) Positions
The presence of two different halogen atoms at the 3- and 6-positions of the pyrazolo[3,4-b]pyrazine core in 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine allows for selective functionalization, primarily through nucleophilic aromatic substitution (SNAr) reactions. The electron-withdrawing nature of the fused pyrazine (B50134) and pyrazole (B372694) rings activates the chloro and iodo substituents towards nucleophilic attack.
Generally, in nucleophilic aromatic substitution reactions, the carbon-iodine bond is weaker and the iodide is a better leaving group than chloride. Therefore, the iodo group at the C3-position is expected to be more reactive towards nucleophiles than the chloro group at the C6-position. However, the reactivity is also influenced by the electronic environment of the specific carbon atom to which the halogen is attached.
Studies on related heterocyclic systems, such as 4-chloro-6-(chloromethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidine, have demonstrated the susceptibility of the chloro group to nucleophilic displacement by amines mdpi.com. Similarly, investigations into the reactions of chloropyrazines have shown that they readily undergo nucleophilic substitution with various nucleophiles rsc.org. This suggests that the 6-chloro position in this compound is a viable site for modification via SNAr reactions.
| Nucleophile | Expected Reactivity at C6-Cl | Plausible Reaction Conditions |
| Amines (R-NH₂) | Good | Polar aprotic solvent (e.g., DMF, DMSO), elevated temperature |
| Alkoxides (R-O⁻) | Moderate to Good | Anhydrous conditions, corresponding alcohol as solvent or co-solvent |
| Thiolates (R-S⁻) | Good | Polar aprotic solvent, room temperature to moderate heating |
While direct experimental data on the nucleophilic substitution at the 3-iodo position of this specific compound is limited in the provided search results, the general principles of SNAr reactions on halo-heteroaromatics would predict a higher reactivity for the iodo group compared to the chloro group, potentially allowing for selective substitution at the C3-position under milder conditions.
Reactivity at Heteroatom Centers (e.g., Nitrogen)
The pyrazolo[3,4-b]pyrazine scaffold contains four nitrogen atoms, each with a lone pair of electrons. The N1-H of the pyrazole ring is acidic and can be deprotonated with a suitable base to form an anion, which can then be alkylated or acylated. The other nitrogen atoms in the pyrazine ring are generally less nucleophilic due to the electron-withdrawing nature of the fused ring system. However, they can be protonated under acidic conditions or act as coordination sites for metal catalysts.
Alkylation or acylation at the N1 position is a common strategy for modifying the properties of pyrazole-containing compounds. The choice of base and electrophile allows for the introduction of a wide variety of substituents.
Carbon-Carbon Bond Formation via Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of halogenated heterocycles like this compound. The differential reactivity of the C-I and C-Cl bonds allows for selective and sequential couplings.
Suzuki Coupling and Related Methodologies
The Suzuki-Miyaura coupling, which involves the reaction of a halide with a boronic acid or ester in the presence of a palladium catalyst and a base, is a widely used method for forming carbon-carbon bonds. Given the higher reactivity of the carbon-iodine bond in palladium-catalyzed cross-coupling reactions, the 3-iodo position of this compound is expected to undergo Suzuki coupling selectively over the 6-chloro position.
This selective reactivity has been demonstrated in related systems. For instance, 3-iodo-1H-pyrazolo[3,4-b]pyridines have been successfully employed in Suzuki-Miyaura cross-coupling reactions researchgate.net. Similarly, 4- and 5-iodo-1-aryl-3-trifluoromethyl-1H-pyrazoles have been shown to be effective substrates for Suzuki coupling nih.gov. These examples strongly suggest that the 3-iodo position of the target compound is a prime site for introducing aryl or heteroaryl substituents via Suzuki coupling.
Following the functionalization of the 3-position, the less reactive 6-chloro position can then be subjected to a second Suzuki coupling under more forcing conditions (e.g., higher temperature, stronger base, or a more active catalyst system), allowing for the synthesis of disubstituted pyrazolo[3,4-b]pyrazines.
| Coupling Partner | Expected Site of Reactivity | Plausible Catalytic System |
| Arylboronic acid | C3-I (selective) | Pd(PPh₃)₄, Na₂CO₃, DME/H₂O |
| Heteroarylboronic acid | C3-I (selective) | PdCl₂(dppf), K₂CO₃, Dioxane/H₂O |
| Arylboronic acid | C6-Cl | Pd₂(dba)₃, SPhos, K₃PO₄, Toluene |
Other Metal-Catalyzed and Metal-Free Coupling Strategies
Beyond the Suzuki coupling, the halogenated positions of this compound are amenable to a variety of other metal-catalyzed cross-coupling reactions.
Sonogashira Coupling: This reaction allows for the formation of a carbon-carbon triple bond by coupling a terminal alkyne with an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst. The 3-iodo position is expected to be highly reactive under Sonogashira conditions. Studies on 3-iodoindazoles and 4-/5-iodopyrazoles have demonstrated successful Sonogashira couplings, supporting the feasibility of this transformation on the target compound researchgate.netnih.gov. A patent also describes the Sonogashira coupling of various halogenated aromatic compounds google.com.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction is a powerful method for the formation of carbon-nitrogen bonds. Both the 3-iodo and 6-chloro positions are potential sites for Buchwald-Hartwig amination, allowing for the introduction of primary and secondary amines. The higher reactivity of the C-I bond would likely allow for selective amination at the C3-position under milder conditions.
Heck Coupling: The Heck reaction, which couples an alkene with an aryl halide, is another viable functionalization strategy. The 3-iodo position would be the preferred site for this palladium-catalyzed reaction.
The differential reactivity of the two halogen atoms in this compound makes it a highly valuable and versatile building block in the synthesis of complex, functionalized pyrazolo[3,4-b]pyrazine derivatives for various applications, particularly in drug discovery.
Derivatization via Reduction and Oxidation Processes
The pyrazolo[3,4-b]pyrazine scaffold can undergo both reduction and oxidation to yield derivatives with modified electronic and structural properties.
Reduction: While specific studies on the reduction of this compound are not extensively documented, standard catalytic hydrogenation conditions are expected to be effective. The pyrazine ring is susceptible to reduction, which could lead to tetrahydro- or piperazine derivatives depending on the catalyst and reaction conditions. Furthermore, the halogen substituents can be targeted for reductive dehalogenation. The carbon-iodine bond is significantly weaker than the carbon-chlorine bond, allowing for selective removal of the iodo group at the 3-position using mild reducing agents or specific catalytic systems, leaving the 6-chloro substituent intact for further functionalization.
Oxidation: Oxidation reactions primarily target the nitrogen atoms of the heterocyclic core to form N-oxides. The nitrogen atoms in the pyrazine ring are particularly susceptible to oxidation. For instance, the oxidation of a related 1-benzyl-1H-pyrazolo[3,4-b]pyridine scaffold with an oxidizing agent yields the corresponding 7-oxide (N-oxide on the pyrazine ring) rsc.org. The formation of N-oxides on pyrazine and other N-heterocyclic skeletons can be achieved using various oxidation systems, such as hydrogen peroxide in sulfuric acid (H₂O₂/H₂SO₄) mdpi.com. This transformation modifies the electronic properties of the ring system, making it more electron-deficient and potentially altering its reactivity in subsequent reactions.
Additionally, oxidation is a key mechanistic step in many synthetic routes that form the aromatic pyrazolo[3,4-b]pyridine ring system. Often, the final step involves the spontaneous oxidation of a dihydropyridine intermediate, which can be facilitated by atmospheric oxygen, to yield the fully aromatic scaffold nih.gov.
| Reactant Scaffold | Reagents | Product | Reference |
|---|---|---|---|
| 1-Benzyl-1H-pyrazolo[3,4-b]pyridine | Not specified | 1-Benzyl-1H-pyrazolo[3,4-b]pyridine 7-oxide | rsc.org |
| Generic N-heterocyclic skeletons | H₂O₂/H₂SO₄ | Corresponding N-oxides | mdpi.com |
Functional Group Transformations and Side-Chain Modifications
The halogen atoms and the pyrazole N-H group on the this compound scaffold are primary sites for functional group interconversions and side-chain installations.
The N-H group of the pyrazole moiety is the most common site for alkylation. This transformation is typically achieved by deprotonating the nitrogen with a base followed by the addition of an alkyl halide electrophile. The choice of base and solvent can influence the regioselectivity of the reaction on unsymmetrical pyrazole systems. For instance, studies on the related indazole scaffold have shown that using sodium hydride (NaH) in tetrahydrofuran (THF) can promote high regioselectivity for N-1 alkylation beilstein-journals.org.
An alternative, acid-catalyzed method involves the use of trichloroacetimidate electrophiles with a Brønsted acid catalyst like camphorsulfonic acid (CSA) mdpi.comsemanticscholar.org. This approach provides access to N-alkyl pyrazoles under milder conditions that avoid strong bases mdpi.comsemanticscholar.org. On unsymmetrical pyrazoles, these reactions can produce a mixture of regioisomers, with the major product often determined by steric factors mdpi.comsemanticscholar.org.
| Scaffold | Reagents | Conditions | Product Type | Key Feature |
|---|---|---|---|---|
| Pyrazole | Alkyl Halide, Base (e.g., NaH) | Solvent (e.g., THF) | N-Alkyl Pyrazole | Base-mediated, regioselectivity influenced by base/solvent beilstein-journals.org. |
| 4-Chloropyrazole | Trichloroacetimidate, Brønsted Acid (e.g., CSA) | 1,2-DCE, reflux | N-Alkyl Pyrazole | Acid-catalyzed, avoids strong base; moderate to good yields semanticscholar.org. |
Similar to alkylation, acylation predominantly occurs at the pyrazole nitrogen. This reaction is typically performed using acylating agents such as acyl chlorides or anhydrides, often in the presence of a non-nucleophilic base to neutralize the acid byproduct. Mechanistic insights from related heterocyclic systems like indazoles suggest that N-acylation can be highly regioselective. While both N-1 and N-2 acylated products may form, the N-2 acyl derivative can isomerize to the more thermodynamically stable N-1 regioisomer, leading to a single major product beilstein-journals.org.
| Scaffold | Reagents | Conditions | Product Type | Key Feature |
|---|---|---|---|---|
| Generic Pyrazole/Indazole | Acyl Chloride or Anhydride, Base | Inert solvent | N-Acyl Pyrazole | Often regioselective for the thermodynamically more stable N-1 isomer beilstein-journals.org. |
The halogenated pyrazine ring is highly susceptible to nucleophilic aromatic substitution (SNAr), making amination a key transformation. Studies on the closely related 5-chloro- nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyrazine scaffold have shown that reactions with various primary amines proceed readily beilstein-journals.orgnih.gov. A convenient method involves stirring the chloro-substituted heterocycle with an excess of a liquid amine at room temperature, which typically yields the desired aminated products in good yields (18–87%) within 16 hours nih.gov.
A notable feature of these reactions on halogenated triazolopyrazines is their regioselectivity. Instead of direct replacement of the chlorine atom (ipso-substitution), the substitution occurs exclusively at a remote position on the pyrazine ring (tele-substitution) beilstein-journals.orgnih.gov. For 5-halogenated triazolopyrazines, amination occurs at the 8-position beilstein-journals.org. By analogy, for this compound, amination would be expected to occur at a site other than C-6, demonstrating a complex reactivity pattern for this heterocyclic system.
| Reactant Scaffold | Amine Nucleophile | Conditions | Yield | Product Type |
|---|---|---|---|---|
| 5-Chloro-3-(4-chlorophenyl)- nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyrazine | Phenethylamine | Neat amine, RT, 16h | 82% | 8-substituted (tele) amine |
| 5-Chloro-3-(4-chlorophenyl)- nih.govnih.govbeilstein-journals.orgtriazolo[4,3-a]pyrazine | Various primary amines | Neat amine, RT, 16h | 18-87% | 8-substituted (tele) amines |
Mechanistic Studies of Chemical Transformations
The chemical transformations of the pyrazolo[3,4-b]pyrazine scaffold are governed by established mechanistic principles, though some reactions exhibit unique pathways.
Nucleophilic Aromatic Substitution (SNAr): The amination of the 6-chloro position follows a nucleophilic aromatic substitution mechanism. This process typically involves a two-step addition-elimination sequence youtube.com. The nucleophile (amine) first attacks the electron-deficient carbon atom bearing the leaving group (chlorine), forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex. In the second step, the leaving group is expelled, and the aromaticity of the ring is restored youtube.com.
The observation of exclusive tele-substitution in related halogenated triazolopyrazines suggests a more complex variant of this mechanism beilstein-journals.org. A plausible mechanism involves the initial nucleophilic addition at an unsubstituted carbon atom of the pyrazine ring, followed by a series of prototropic shifts that relocate the negative charge and facilitate the elimination of the halide anion from a remote position beilstein-journals.org. This pathway highlights the ability of the fused heterocyclic system to delocalize charge and direct reactivity to unexpected sites.
Cyclization Mechanisms: Mechanistic studies on the synthesis of the core scaffold also provide insight into its reactivity. Many syntheses of pyrazolo[3,4-b]pyridines, a related core, involve the reaction of a 5-aminopyrazole with an α,β-unsaturated ketone nih.gov. The proposed mechanism starts with a Michael addition of the pyrazole to the unsaturated system, followed by an intramolecular cyclization and subsequent dehydration and oxidation to form the final aromatic product nih.gov. These synthetic mechanisms underscore the nucleophilic character of the aminopyrazole precursor and the electrophilic nature of the partners required to construct the fused pyridine (B92270) or pyrazine ring. In some multi-component reactions, the formation of the final ring system is preceded by a catalyst-activated condensation to form a reactive intermediate in situ nih.gov.
Theoretical and Computational Chemistry Studies on 6 Chloro 3 Iodo 1h Pyrazolo 3,4 B Pyrazine and Analogues
Quantum Chemical Calculations
Quantum chemical calculations are fundamental to understanding the behavior of molecules at the atomic and electronic levels. Various methods, each with different levels of accuracy and computational cost, are employed to study complex heterocyclic systems.
Density Functional Theory (DFT) has become a popular method for studying the electronic structure of molecules due to its balance of accuracy and computational efficiency. DFT calculations are used to determine optimized geometries, vibrational frequencies, and electronic properties of pyrazolo[3,4-b]pyrazine derivatives and related heterocyclic compounds. For instance, studies on similar pyrazolo[3,4-d]pyrimidine derivatives have utilized DFT to analyze their structural parameters and electronic properties, which are crucial for understanding their chemical reactivity. researchgate.net The choice of functional and basis set is critical in these calculations to obtain reliable results.
In the study of halogenated pyrazine (B50134) carboxamide derivatives, DFT computations have been employed to perform spectral characterization and analyze donor-acceptor interactions through Natural Bond Orbital (NBO) analysis. chemrxiv.orgresearchgate.net These studies provide a framework for how DFT can be applied to understand the properties of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine, particularly in predicting its infrared and Raman spectra.
While DFT is widely used, other quantum chemical methods also find application. Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach to solving the electronic Schrödinger equation. Although computationally more demanding than DFT for similar accuracy, they are valuable for benchmarking and specific types of calculations. For example, in the study of pyrazolo[3,4-d]pyrimidine derivatives, both HF and DFT methods have been used to calculate electronic structure and vibrational assignments. researchgate.net
Semi-empirical methods, which use parameters derived from experimental data, offer a faster but less accurate alternative for large molecules. For certain properties, such as the tautomeric stability of pyrazolo[3,4-b]pyridines, semi-empirical calculations like AM1 have been used to show the greater stability of the 1H-tautomer. nih.gov
The accuracy of DFT and ab initio calculations is highly dependent on the choice of the basis set and, for DFT, the exchange-correlation functional. A basis set is a set of mathematical functions used to represent the electronic wave function. wikipedia.org For molecules containing heavy atoms like iodine, it is crucial to use basis sets that can adequately describe the electronic structure.
Commonly used basis sets for molecular calculations include the Pople-style basis sets (e.g., 6-31G(d), 6-311+G(d,p)) and correlation-consistent basis sets (e.g., cc-pVDZ, aug-cc-pVTZ). wikipedia.orgyoutube.com For systems with halogens, polarization and diffuse functions are often necessary to accurately model non-covalent interactions and electron distribution. wikipedia.org Studies on halogen-bonded complexes have benchmarked various DFT methods and basis sets, highlighting the importance of selecting appropriate combinations for accurate results. nih.govresearchgate.net For instance, the B3LYP functional is a widely used hybrid functional that often provides a good balance of accuracy and computational cost for organic molecules. researchgate.netresearchgate.net
Table 1: Examples of Basis Sets Used in Computational Chemistry
| Basis Set Type | Description | Typical Application |
| Minimal (e.g., STO-3G) | One basis function per atomic orbital. | Low-cost, preliminary calculations. |
| Split-valence (e.g., 6-31G) | Multiple basis functions for valence orbitals. | Geometry optimizations and electronic properties. |
| Polarized (e.g., 6-31G(d)) | Adds polarization functions to allow for orbital shape distortion. | Systems with polar bonds or for higher accuracy. |
| Diffuse (e.g., 6-31+G(d)) | Adds diffuse functions to better describe anions and weak interactions. | Anionic species, excited states, non-covalent interactions. |
| Correlation-consistent (e.g., cc-pVDZ) | Systematically improvable for converging to the complete basis set limit. | High-accuracy energy calculations. |
Molecular Electronic Structure Analysis
The electronic structure of a molecule dictates its reactivity and photophysical properties. Computational methods provide detailed information about the distribution of electrons and the energies of molecular orbitals.
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap (ΔE) is an important indicator of chemical reactivity; a smaller gap generally implies higher reactivity. researchgate.net
For pyrazolo pyrimidine (B1678525) derivatives, the HOMO and LUMO energies have been calculated to understand charge transfer within the molecule. researchgate.net In the case of 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine, a small HOMO-LUMO energy gap calculated by both B3LYP and HF methods indicated that the molecule is chemically reactive. researchgate.net The distribution of these orbitals reveals the most probable sites for electrophilic and nucleophilic attack.
Table 2: Representative Frontier Orbital Energies for a Pyrazolo[3,4-d]pyrimidine Analog
| Method | HOMO (Hartree) | LUMO (Hartree) | Energy Gap (Hartree) |
| B3LYP/6-31G | -0.2312 | 0.1724 | 0.4036 |
| HF/6-31G | -0.2543 | 0.0871 | 0.3414 |
Data adapted from a study on a related pyrazolo[3,4-d]pyrimidine derivative for illustrative purposes. researchgate.net
The distribution of charge within a molecule is key to understanding its interactions with other molecules. The Molecular Electrostatic Potential (MEP) is a valuable tool for visualizing the charge distribution and predicting sites of electrophilic and nucleophilic attack. The MEP surface maps the electrostatic potential onto the electron density surface of the molecule.
In MEP maps, regions of negative potential (typically colored red or yellow) indicate areas that are rich in electrons and susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack. Studies on pyrazolo pyrimidine derivatives have used MEP analysis to identify these reactive sites. researchgate.net For 3-phenyl-1-tosyl-1H-pyrazolo[3,4-d]pyrimidine-4-amine, the MEP analysis showed that the regions near the nitrogen atoms of the pyrimidine ring are electronegative, making them potential sites for electrophilic interaction. researchgate.net Similarly, for a halogen-substituted pyrazine carboxamide, MEP analysis helped to identify the most probable sites for electrophilic attacks. chemrxiv.orgresearchgate.net
Dipole Moment Calculations
The dipole moment is a critical measure of the asymmetry of charge distribution in a molecule, influencing its solubility, intermolecular interactions, and properties such as nonlinear optical activity. Computational methods, particularly DFT, are frequently employed to calculate the ground-state dipole moments of heterocyclic compounds.
For pyrazine derivatives, the magnitude and direction of the dipole moment are significantly affected by the nature and position of substituents. In analogues like the push-pull derivatives of mdpi.comnih.govnih.govoxadiazolo[3,4-b]pyrazine, the introduction of electron-donating and electron-withdrawing groups can lead to substantial polarization. For this compound, the electronegative chlorine and iodine atoms, along with the nitrogen atoms in the fused ring system, create a complex charge distribution.
DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), can predict the dipole moment with reasonable accuracy. Studies on related pyrazine-based charge-transfer complexes have shown that DFT calculations effectively elucidate the electronic properties and agree with experimental observations. rsc.org For the target molecule, the dipole moment would arise from the vector sum of individual bond dipoles, with significant contributions from the C-Cl, C-I, and N-H bonds, as well as the lone pairs on the nitrogen atoms.
| Compound | Computational Method | Calculated Dipole Moment (Debye) |
|---|---|---|
| Pyrazine | ab initio | 0.00 |
| Pyrazole (B372694) | DFT/B3LYP | 2.21 |
| Pyridazine | DFT/B3LYP | 4.22 |
Note: Data for parent compounds are presented to illustrate typical values for related structures. The dipole moment of the substituted this compound is expected to be non-zero due to its asymmetric substitution.
Energetic and Conformational Analysis
For N-unsubstituted pyrazolo-fused heterocycles, tautomerism is a key consideration. The pyrazolo[3,4-b]pyrazine core can exist in different tautomeric forms, primarily the 1H- and 2H- tautomers, depending on the position of the hydrogen atom on the pyrazole ring nitrogen.
Computational studies on the analogous 1H-pyrazolo[3,4-b]pyridine system have shown that the 1H-tautomer is significantly more stable than the 2H-tautomer. mdpi.com Quantum mechanical calculations, such as those using the AM1 method or higher-level DFT, can quantify the energy difference between these forms. For pyrazoloporphyrins, another complex pyrazole-containing system, DFT calculations (M06-2X/6-311++G(d,p)) have been used to assess the relative stabilities of numerous tautomers, revealing that factors beyond just aromaticity, such as hydrogen bonding, influence stability. nih.govresearchgate.net
The relative stability is determined by calculating the total electronic energy of the optimized geometry for each tautomer. The tautomer with the lower energy is thermodynamically more stable. Solvent effects can also be modeled using methods like the Polarizable Continuum Model (PCM) to understand how the environment might shift the tautomeric equilibrium. For this compound, it is highly probable that the 1H-tautomer is the more stable form, consistent with findings for related pyrazolopyridines. mdpi.com
| Tautomer | Computational Method | Relative Energy (kcal/mol) |
|---|---|---|
| PzP-22,24-H (most stable) | M06-2X/cc-PVTZ | 0.00 |
| PzP-2,23-H | M06-2X/cc-PVTZ | +1.41 |
| PzP-21,23-H | M06-2X/cc-PVTZ | +11.27 |
| PzP-21,22-H | M06-2X/cc-PVTZ | +18.32 |
The precise geometry of this compound, including its bond lengths, bond angles, and dihedral angles, can be accurately predicted using computational methods. DFT calculations, particularly with hybrid functionals like B3LYP and a basis set such as 6-311++G(d,p), have proven effective in reproducing experimental geometries obtained from X-ray crystallography for similar heterocyclic systems. mdpi.com
In a study on new pyrazolo[3,4-d]pyrimidine derivatives, DFT calculations accurately modeled the geometrical parameters. The root-mean-square deviation (RMSD) values between the X-ray and optimized geometries were found to be small, indicating a high level of accuracy. mdpi.com For the parent pyrazine molecule, calculated bond lengths and angles using various computational methods show good agreement with experimental data. researchgate.netnist.gov The geometry of the fused pyrazolo[3,4-b]pyrazine ring system is expected to be largely planar, though minor deviations can occur due to substituent effects. The chlorine and iodine substituents will influence the local geometry, slightly elongating the C-Cl and C-I bonds and affecting adjacent bond angles.
| Bond | Experimental Value | Calculated Value (Method) |
|---|---|---|
| C-N | 1.338 | 1.334 (B3LYP/cc-pVDZ) |
| C-C | 1.397 | 1.391 (B3LYP/cc-pVDZ) |
| C-H | 1.083 | 1.082 (B3LYP/cc-pVDZ) |
Computational Reaction Mechanism Elucidation
Computational chemistry is an invaluable tool for elucidating the mechanisms of chemical reactions, including the synthesis of heterocyclic scaffolds like pyrazolo[3,4-b]pyrazine. By calculating the energies of reactants, transition states, and products, chemists can map out the entire reaction pathway and identify the most favorable route.
For instance, the synthesis of the related 1H-pyrazolo[3,4-b]pyridine core often involves multi-component reactions or cyclization steps. DFT calculations have been used to investigate the mechanism of these reactions, such as the condensation of 3-amino-5-methylpyrazole (B16524) with substituted benzaldehydes and malononitrile (B47326). researchgate.net These studies can reveal the nature of key intermediates and transition states, explain observed regioselectivity, and rationalize the role of catalysts. For example, in the Gould-Jacobs reaction to form 4-chloro-1H-pyrazolo[3,4-b]pyridines, the proposed mechanism involves a series of nucleophilic attacks and cyclization steps, the energetics of which can be modeled computationally. nih.govmdpi.com Similar computational approaches could be applied to understand the specific synthetic routes leading to this compound, providing insights into reaction barriers and thermodynamic driving forces.
Quantitative Structure-Property Relationship (QSPR) Modeling
Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique used to correlate the structural features of molecules with their physicochemical properties. For a series of pyrazolo[3,4-b]pyrazine analogues, QSPR can be used to build predictive models for properties such as solubility, boiling point, or even biological activity.
These models are developed by first calculating a set of molecular descriptors for each compound in a training set. These descriptors can be electronic (e.g., HOMO/LUMO energies, dipole moment), topological, or geometrical. Statistical methods, such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms, are then used to create a mathematical equation that links the descriptors to the observed property.
Studies on pyrazine derivatives have successfully employed 2D- and 3D-QSPR methods to model properties like odor thresholds. researchgate.net For example, a 3D-QSPR study using Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) established a reliable model for predicting the olfactive properties of a large set of pyrazine molecules. researchgate.net Such an approach could be applied to a library of substituted this compound analogues to predict various properties, thereby guiding the synthesis of new compounds with desired characteristics without the need for exhaustive experimental work.
Advanced Characterization Methodologies in Pyrazolo 3,4 B Pyrazine Research
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are indispensable for probing the molecular structure of 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine, offering detailed insights into its chemical architecture.
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules in solution.
¹H NMR: Proton NMR provides information on the number, environment, and connectivity of hydrogen atoms in a molecule. For this compound, the spectrum is anticipated to be relatively simple, reflecting the limited number of protons on the aromatic core. Experimental data obtained in dimethyl sulfoxide-d6 (DMSO-d6) shows two distinct signals. google.com A singlet observed at approximately 8.70 ppm corresponds to the proton on the pyrazine (B50134) ring. google.com A significantly downfield singlet at 14.65 ppm is characteristic of the N-H proton of the pyrazole (B372694) ring. google.com The deshielded nature of this proton is typical for acidic protons involved in hydrogen bonding or tautomeric exchange.
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 14.65 | Singlet | N-H (pyrazole ring) |
| 8.70 | Singlet | C-H (pyrazine ring) |
| Solvent: DMSO-d6, Frequency: 500 MHz |
¹³C NMR: Carbon-13 NMR spectroscopy complements ¹H NMR by providing data on the carbon skeleton of the molecule. While specific experimental data for this compound is not detailed in publicly available literature, the spectrum is expected to display five distinct signals for the five carbon atoms in the heterocyclic framework. The carbon atoms bonded to electronegative atoms (chlorine, iodine, and nitrogen) would appear at characteristic downfield shifts. The C-I and C-Cl signals would be particularly notable, with their chemical shifts influenced by the halogen's electronegativity and size.
| Expected Chemical Shift Range (δ) ppm | Assignment |
| ~80-100 | C-I |
| ~120-140 | C-H |
| ~140-160 | C-Cl and other quaternary carbons |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. For this compound, the IR spectrum would be expected to show several key absorption bands. A broad band in the region of 3100-3400 cm⁻¹ would be characteristic of the N-H stretching vibration of the pyrazole ring. Aromatic C-H stretching vibrations would likely appear around 3000-3100 cm⁻¹. The region between 1400-1600 cm⁻¹ would contain characteristic absorption bands for the C=N and C=C stretching vibrations within the fused aromatic ring system. Finally, stretching vibrations for the C-Cl and C-I bonds would be observed in the fingerprint region, typically below 800 cm⁻¹.
| Wavenumber Range (cm⁻¹) | Vibration Type |
| 3100-3400 | N-H Stretch (broad) |
| 3000-3100 | Aromatic C-H Stretch |
| 1400-1600 | C=N and C=C Ring Stretch |
| < 800 | C-Cl and C-I Stretch |
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight and elemental composition of a compound. For this compound, electrospray ionization (ESI) mass spectrometry has confirmed its molecular weight. The analysis shows a prominent ion peak at an m/z of 281.0, corresponding to the protonated molecule [M+H]⁺. google.com This experimental value is consistent with the calculated molecular weight of the compound (C₅H₂ClIN₄), confirming its elemental formula. The isotopic pattern of the molecular ion peak would also be characteristic, showing the presence of chlorine (with its ³⁵Cl and ³⁷Cl isotopes) and iodine.
| Ion | m/z Value | Description |
| [M+H]⁺ | 281.0 | Protonated molecular ion |
UV-Visible spectroscopy measures the electronic transitions within a molecule and provides information about its conjugated systems. Pyrazolo[3,4-b]pyrazine derivatives are known to absorb light in the UV and sometimes the visible range due to their extended π-conjugated systems. While specific absorption maxima for this compound are not documented in available literature, it is expected to exhibit absorption bands characteristic of its heterocyclic aromatic structure. The presence of halogen substituents may cause a bathochromic (red) or hypsochromic (blue) shift in the absorption maxima compared to the unsubstituted parent compound.
Chromatographic Separation and Purity Assessment
Chromatographic techniques are essential for the separation, purification, and purity assessment of synthesized compounds.
High-Performance Liquid Chromatography (HPLC) is a premier technique for assessing the purity of a chemical compound and for monitoring the progress of a chemical reaction. In the synthesis and handling of this compound and its derivatives, reverse-phase HPLC is commonly employed. googleapis.com This method typically uses a nonpolar stationary phase (like C18) and a polar mobile phase (often a gradient mixture of water and acetonitrile (B52724) or methanol). The purity of the compound is determined by the peak area percentage in the chromatogram. A high-purity sample would ideally show a single, sharp peak. The retention time of this peak is a characteristic property of the compound under the specific HPLC conditions (e.g., column type, mobile phase composition, flow rate, and temperature). The use of Liquid Chromatography-Mass Spectrometry (LCMS) is also frequently reported in synthetic procedures involving this compound, combining the separation power of HPLC with the detection specificity of mass spectrometry. googleapis.comjustia.com
Gas Chromatography-Mass Spectrometry (GC-MS)
Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. In the analysis of pyrazolo[3,4-b]pyrazine derivatives, GC-MS serves to determine the purity of a sample and to gain insights into the molecular structure through fragmentation analysis.
For a compound like this compound, the sample would first be vaporized and separated on a GC column. The retention time would provide an indication of its volatility and interaction with the stationary phase. Upon entering the mass spectrometer, the molecule would be ionized, typically by electron impact (EI), leading to the formation of a molecular ion (M+). The mass-to-charge ratio (m/z) of this ion would confirm the molecular weight of the compound. Subsequent fragmentation of the molecular ion provides a unique fingerprint that aids in structural confirmation.
Hypothetical Fragmentation Data for this compound:
| Fragment | Proposed Structure | m/z (Mass-to-Charge Ratio) | Significance |
| [M]+ | C5H2ClIN4 | 280/282 | Molecular ion peak (presence of Cl isotope) |
| [M-I]+ | C5H2ClN4 | 153/155 | Loss of an iodine radical |
| [M-Cl]+ | C5H3IN4 | 245 | Loss of a chlorine radical |
| [C4H2N3]+ | Pyrazine ring fragment | 92 | Fragmentation of the pyrazole ring |
This data is illustrative and represents a potential fragmentation pattern. Actual experimental data would be required for confirmation.
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is an indispensable technique for the unambiguous determination of the three-dimensional atomic arrangement of a molecule in its solid state. For novel compounds such as this compound, obtaining a single crystal suitable for X-ray diffraction would provide precise information on bond lengths, bond angles, and intermolecular interactions.
Illustrative Crystallographic Data Table for a Hypothetical Pyrazolo[3,4-b]pyrazine:
| Parameter | Hypothetical Value |
| Crystal System | Monoclinic |
| Space Group | P21/c |
| a (Å) | 10.5 |
| b (Å) | 7.8 |
| c (Å) | 17.2 |
| β (°) | 101.5 |
| Volume (ų) | 1380 |
| Z | 4 |
This table presents hypothetical data to illustrate the type of information obtained from an X-ray crystallography experiment.
Elemental Analysis Techniques
Elemental analysis is a fundamental technique used to determine the elemental composition of a compound. It provides the percentage by weight of each element present in the molecule. This data is crucial for confirming the empirical and molecular formula of a newly synthesized compound like this compound. The experimentally determined percentages of carbon, hydrogen, nitrogen, chlorine, and iodine would be compared to the theoretically calculated values based on its proposed chemical formula (C5H2ClIN4). A close correlation between the experimental and theoretical values provides strong evidence for the compound's purity and proposed formula.
Theoretical Elemental Composition of this compound (C5H2ClIN4):
| Element | Atomic Mass | Number of Atoms | Total Mass | Percentage (%) |
| Carbon (C) | 12.01 | 5 | 60.05 | 21.41 |
| Hydrogen (H) | 1.01 | 2 | 2.02 | 0.72 |
| Chlorine (Cl) | 35.45 | 1 | 35.45 | 12.64 |
| Iodine (I) | 126.90 | 1 | 126.90 | 45.24 |
| Nitrogen (N) | 14.01 | 4 | 56.04 | 19.98 |
| Total | 280.46 | 100.00 |
In a research setting, the experimentally determined values would be expected to be within ±0.4% of the theoretical values to be considered a good match.
Applications of Pyrazolo 3,4 B Pyrazine Derivatives in Chemical Sciences
Role as Versatile Building Blocks in Complex Heterocyclic Synthesis
Pyrazolo[3,4-b]pyrazine derivatives, such as 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine, are highly functionalized scaffolds that serve as valuable starting materials for the synthesis of more complex heterocyclic systems. The chloro and iodo groups are excellent leaving groups for nucleophilic substitution and cross-coupling reactions, respectively, while the pyrazole (B372694) portion of the molecule offers sites for N-alkylation or N-arylation.
Researchers have utilized derivatives like 6-amino-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyrazine-5-carbonitrile as a key intermediate to construct a variety of new pyrazolo[3,4-b]pyrazine derivatives through multi-step reaction sequences. ekb.eg For instance, a synthesized pyrazolo-pyrazine compound has been shown to undergo further reactions such as acylation and condensation with aldehydes, demonstrating its utility as a platform for generating molecular diversity. researchgate.net The development of synthetic routes to pyrazoloazines is an active area of research, as these compounds are precursors to a wide range of biologically and medicinally relevant molecules. researchgate.net
The general strategy often involves the construction of the pyridine (B92270) or pyrazine (B50134) ring onto a pre-existing, functionalized pyrazole. nih.govmdpi.com This approach allows for the introduction of various substituents, which in turn dictates the chemical reactivity and ultimate application of the resulting fused heterocycle. For example, tetrahydropyrazolopyrazine building blocks have been synthesized concisely on a large scale for use in medicinal chemistry. acs.org
Applications in Materials Science
The unique electronic and photophysical properties of the pyrazolo[3,4-b]pyrazine core have led to its exploration in advanced materials, particularly in the fields of organic electronics and dye chemistry.
The pyrazolo[3,4-b]pyrazine ring system is recognized for its unique electronic and optical properties, making its derivatives suitable for the development of organic light-emitting diodes (OLEDs) and other optoelectronic devices. ontosight.ai While direct studies on this compound are limited, research on analogous structures highlights the potential of this heterocyclic core.
Derivatives of the closely related pyrazolo[3,4-b]pyridine scaffold are considered key intermediates in the industrial development of semiconductors and organic light-emitting diodes. nih.gov Furthermore, extensive research has been conducted on pyrazolo[3,4-b]quinoline derivatives, which have been successfully used as luminophores in the fabrication of multi-layer electroluminescent devices. mdpi.com Similarly, materials based on pyrido[2,3-b]pyrazine, another structural analog, have been designed to create a full range of fluorescent colors for high-performance OLEDs. rsc.org The introduction of π-donating groups to these fused aromatic systems can result in highly fluorescent properties, which is a critical characteristic for emissive materials in OLEDs. researchgate.net The solid-state electrical conductivity of some pyrazine-based metal complexes suggests semiconducting behavior, further underscoring the potential of these scaffolds in electronic applications. yu.edu.jo
Table 1: Performance of Selected Emitting Materials Based on Related Heterocyclic Cores in OLEDs This table is representative of the performance of related compound classes, not the specific subject compound.
| Compound Class | Emission Color | Maximum External Quantum Efficiency (EQE) | Key Feature |
|---|---|---|---|
| Pyrido[2,3-b]pyrazine Derivative | Yellow | 20.0% | Exhibits Thermally Activated Delayed Fluorescence (TADF). rsc.org |
| Pyrido[2,3-b]pyrazine Derivative | Orange | 15.4% | Exhibits Thermally Activated Delayed Fluorescence (TADF). rsc.org |
| Indenopyrazine Derivative (PY-EIP) | Blue | Luminance Efficiency: 5.15 cd/A | Used as an emitting layer in non-doped OLEDs. researchgate.net |
The extended π-conjugated system of pyrazolo[3,4-b]pyrazines and their derivatives makes them attractive candidates for use as fluorescent dyes. The introduction of specific functional groups can tune their photophysical properties, such as absorption and emission wavelengths, as well as fluorescence quantum yields.
For example, tetracyclic pyrazolo[3,4-b]pyridine-based coumarin (B35378) chromophores have been synthesized and shown to exhibit high fluorescence quantum yields and significant stability. researchgate.net These properties are desirable for applications in bioimaging and as fluorescent probes. Similarly, derivatives of 1H-pyrazolo[3,4-b]quinoline have been developed as fluorescent sensors capable of detecting metal cations. nih.govmdpi.com The sensing mechanism often relies on a photo-induced electron transfer (PET) process that is modulated by the binding of an analyte. nih.gov Research into thieno[3,4-b]pyrazine-based molecules has also yielded potential fluorophores for use in luminescent solar concentrators and sensitizers for dye-sensitized solar cells, demonstrating the versatility of the broader pyrazine-fused heterocyclic family in dye chemistry. mdpi.com
Table 2: Photophysical Properties of a Representative Pyrazolo[3,4-b]quinoline-based Sensor This table illustrates the properties of a related compound class, not the specific subject compound.
| Solvent | Absorption Max (λabs, nm) | Fluorescence Max (λfl, nm) | Fluorescence Quantum Yield (Φfl) |
|---|---|---|---|
| Cyclohexane | 389 | 422 | 0.53 |
| Dioxane | 392 | 451 | 0.45 |
| Acetonitrile (B52724) | 390 | 510 | 0.01 |
Applications in Agrochemical Research (e.g., Herbicides)
The pyrazolo[3,4-b]pyrazine scaffold is a privileged structure in medicinal chemistry and has also found applications in the agrochemical sector. Various derivatives have been synthesized and tested for a range of bioactivities relevant to crop protection.
While many studies focus on pharmaceutical applications like antibacterial and antifungal properties ekb.egnih.gov, some research points toward their potential in agriculture. For instance, the introduction of amino or carbonyl groups into pyrazolo-pyrazine compounds has been shown to enhance their insecticidal activity, suggesting a role in managing insect-transmitted diseases and improving agricultural productivity. researchgate.net
More directly, related fused pyrazole structures have demonstrated herbicidal properties. A study on novel pyrazolo[3,4-d]pyrimidin-4-one derivatives showed that these compounds possess potential herbicidal activity against common weeds like barnyard grass. nih.gov Similarly, other pyrazole-fused heterocycles, such as 4H-pyrazolo[3,4-d] researchgate.netresearchgate.netresearchgate.nettriazine-4-ones, have displayed significant herbicidal effects against weeds like Amaranthus retroflexus. nyxxb.cn The broader class of pyrazine derivatives has been investigated for herbicidal applications, where the pyrazine ring can act as a bioisostere for naturally occurring compounds or impart specific physicochemical properties to the molecule. researchgate.net
Catalysis and Ligand Design
The pyrazolo[3,4-b]pyrazine nucleus contains multiple nitrogen atoms which can act as Lewis bases, making them potential ligands for coordinating with metal ions. The design of ligands is a cornerstone of coordination chemistry and catalysis, as the ligand sphere around a metal center dictates its reactivity, selectivity, and stability.
The field of coordination chemistry has extensively studied pyrazine and pyrazole derivatives as ligands for transition metals. researchgate.net Pyrazine can act as a bridging ligand, connecting two metal centers, while pyrazole typically coordinates in a monodentate fashion. The fusion of these two rings in the pyrazolo[3,4-b]pyrazine scaffold offers a unique topology with multiple potential coordination sites.
Studies have reported the synthesis and characterization of various transition metal complexes using pyrazine-derived Schiff base ligands. yu.edu.joresearchgate.net In these complexes, the nitrogen atoms of the pyrazine ring and the azomethine group are often involved in bonding with the metal ion. nih.gov For example, a new zinc(II) binuclear complex was synthesized where a pyrazine-carboximidate ligand coordinates to the metal centers through its nitrogen atoms. inorgchemres.org Although specific studies detailing the use of this compound as a ligand in catalytic applications are not prominent, the fundamental structure suggests a strong potential for this role. The development of such complexes could lead to new catalysts for various organic transformations.
Future Research Directions and Emerging Trends
Development of Sustainable and Green Synthetic Methodologies
The synthesis of pyrazolo[3,4-b]pyrazine derivatives is increasingly guided by the principles of green chemistry, which prioritize environmental and economic benefits over traditional methods. nih.gov Future research will likely focus on developing scalable, efficient, and eco-friendly synthetic routes to 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine and its analogues.
Key emerging trends include:
Microwave-Assisted Synthesis: The application of microwave irradiation can dramatically reduce reaction times and improve yields for the construction of heterocyclic systems like pyrazolo[3,4-b]quinolines, a related class of compounds. This approach is highly desirable for its efficiency and lower energy consumption.
Green Catalysts: The use of environmentally benign catalysts is a cornerstone of sustainable synthesis. For instance, Zirconium(IV) chloride (ZrCl₄) has been identified as a green Lewis acid catalyst for preparing pyrazolo[3,4-b]pyridines due to its low toxicity, high availability, and stability in air and water. mdpi.com Future work will likely explore similar catalysts for the pyrazolo[3,4-b]pyrazine core.
Visible-Light Photocatalysis: A novel green strategy for constructing heterocyclic skeletons involves visible light-mediated reactions. acs.org This approach eliminates the need for metal catalysts and hazardous solvents, offering a mild and environmentally friendly pathway that could be adapted for pyrazolo[3,4-b]pyrazine synthesis. acs.org
One-Pot and Cascade Reactions: Synthesizing complex molecules in a single step from simple precursors, often through a cascade of reactions, enhances efficiency and reduces waste. nih.gov The development of new one-pot procedures for constructing the pyrazolo[3,4-b]pyrazine nucleus is an active area of research. nih.govdocumentsdelivered.com
| Methodology | Traditional Approach | Emerging Green Approach | Key Advantages of Green Approach |
|---|---|---|---|
| Energy Source | Conventional heating (oil baths) | Microwave irradiation, Visible light | Reduced reaction time, Lower energy use |
| Catalysis | Often relies on toxic or heavy metal catalysts | Green Lewis acids (e.g., ZrCl₄), Organic photocatalysts | Low toxicity, High availability, Reusability mdpi.comacs.org |
| Solvents | Use of volatile organic compounds (VOCs) | Water, Ethanol, or solvent-free conditions | Reduced environmental impact and hazard |
| Process | Multi-step synthesis with isolation of intermediates | One-pot, multi-component, or cascade reactions | Higher atom economy, Reduced waste, Improved efficiency nih.gov |
Exploration of Novel Reactivity Patterns and Synthetic Transformations
The chloro and iodo substituents on the this compound scaffold serve as versatile synthetic handles for introducing molecular diversity. The distinct reactivity of the C-I and C-Cl bonds allows for selective and sequential functionalization, which is a significant area for future exploration.
Emerging research directions in this area include:
Cross-Coupling Reactions: The iodo group at the 3-position is particularly susceptible to transition-metal-catalyzed cross-coupling reactions. This enables the introduction of a wide array of substituents. Research on related iodo-functionalized heteroaryl compounds has demonstrated the successful application of Suzuki, Sonogashira, and Heck couplings to form new carbon-carbon bonds. nih.gov The subsequent functionalization of the less reactive chloro group at the 6-position using more forcing conditions would allow for the creation of highly decorated pyrazolo[3,4-b]pyrazine derivatives.
C≡C Bond Activation: Novel synthetic strategies for building the core pyrazolo[3,4-b]pyridine framework involve the activation of carbon-carbon triple bonds in alkynyl aldehydes. nih.gov Adapting these cascade 6-endo-dig cyclization reactions could provide new, efficient routes to functionalized pyrazolo[3,4-b]pyrazines.
Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the pyrazine (B50134) ring activates the chlorine atom at the 6-position towards nucleophilic aromatic substitution. This allows for the introduction of various nucleophiles, including amines, alcohols, and thiols, to generate diverse libraries of compounds for biological screening.
| Position | Reaction Type | Potential Reagents | Resulting Functionality |
|---|---|---|---|
| C3-Iodo | Suzuki Coupling | Aryl/heteroaryl boronic acids, Pd catalyst | Introduction of (hetero)aryl groups nih.gov |
| C3-Iodo | Sonogashira Coupling | Terminal alkynes, Pd/Cu catalysts | Formation of C-alkynyl bonds nih.gov |
| C3-Iodo | Heck Coupling | Alkenes, Pd catalyst | Formation of C-alkenyl bonds nih.gov |
| C6-Chloro | Nucleophilic Aromatic Substitution (SNAr) | Amines, Alcohols, Thiols | Installation of amino, alkoxy, or thioether groups |
Advanced Computational Modeling for Predictive Chemical Design
The integration of computational chemistry is revolutionizing drug discovery and materials science by enabling the predictive design of molecules with desired properties. For the pyrazolo[3,4-b]pyrazine scaffold, computer-aided drug design (CADD) is an emerging trend that can accelerate the development of new therapeutic agents. nih.gov
Future research will increasingly rely on:
Density Functional Theory (DFT) Calculations: DFT methods are used to investigate the electronic structure, reactivity, and spectral properties of molecules. researchgate.net For this compound, DFT can predict the most likely sites for electrophilic or nucleophilic attack, guiding synthetic strategies and explaining observed reactivity patterns.
Molecular Docking: This technique predicts the binding orientation of a molecule to a biological target, such as a protein kinase. nih.gov By docking derivatives of the pyrazolo[3,4-b]pyrazine scaffold into the active sites of enzymes, researchers can design compounds with improved potency and selectivity, as has been done for related pyrazolo[3,4-d]pyrimidines. lincoln.ac.uk
Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule and its interactions with its biological target over time, helping to confirm binding modes predicted by docking studies. lincoln.ac.uk
Pharmacokinetic (ADMET) Prediction: In silico tools are used to predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new compounds, allowing for the early identification of candidates with favorable drug-like profiles.
| Computational Method | Application | Predicted Outcome |
|---|---|---|
| Density Functional Theory (DFT) | Understanding chemical reactivity | Electron density maps, reaction pathway energies researchgate.net |
| Molecular Docking | Predicting protein-ligand interactions | Binding affinity, orientation in active site nih.govnih.gov |
| Molecular Dynamics (MD) | Assessing binding stability | Conformational changes, stability of interactions lincoln.ac.uk |
| ADMET Modeling | Evaluating drug-like properties | Solubility, permeability, metabolic stability |
Integration of Pyrazolo[3,4-b]pyrazine Scaffolds into Hybrid Chemical Systems
A prominent trend in medicinal chemistry is the creation of hybrid molecules that combine two or more pharmacophores into a single chemical entity. This strategy aims to develop agents with dual or multi-target activity, potentially overcoming drug resistance or achieving synergistic therapeutic effects. The pyrazolo[3,4-b]pyrazine scaffold is an ideal component for such systems due to its rigid structure and versatile handles for chemical modification.
Future research is expected to focus on:
Hybrids with Other Heterocycles: The fusion or covalent linking of the pyrazolo[3,4-b]pyrazine core with other biologically active heterocycles is a promising strategy. For example, molecular hybrids of pyrazolo[3,4-b]pyridine and 1,2,3-triazole have been designed as novel antibacterial agents. nih.gov Similarly, linking to a triazine moiety has been explored to create potential antimicrobial compounds. nih.gov
Conjugation with Natural Products: Attaching the pyrazolo[3,4-b]pyrazine scaffold to natural product skeletons can yield novel compounds with unique biological activities. This approach has been demonstrated by modifying natural products like estrone (B1671321) with a pyrazolo[3,4-b]pyridine framework. nih.gov
Development of Multi-Target Kinase Inhibitors: The pyrazolo[3,4-b]pyrazine core is structurally similar to the purine (B94841) ring of ATP, making it a "privileged scaffold" for designing kinase inhibitors. nih.gov By strategically modifying the substituents at the 3- and 6-positions, it is possible to design hybrid molecules that can simultaneously inhibit multiple kinases involved in cancer progression, such as c-Met and VEGFR-2. frontiersin.org
| Scaffold | Linked Moiety | Potential Application | Reference Concept |
|---|---|---|---|
| Pyrazolo[3,4-b]pyrazine | 1,2,3-Triazole | Antibacterial agents | nih.gov |
| Pyrazolo[3,4-b]pyrazine | 1,2,4-Triazine | Antimicrobial agents | nih.gov |
| Pyrazolo[3,4-b]pyrazine | Quinoline | Dual c-Met/VEGFR-2 inhibitors | frontiersin.org |
| Pyrazolo[3,4-b]pyrazine | Natural Product Fragment | Novel bioactive compounds | nih.gov |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 6-Chloro-3-iodo-1H-pyrazolo[3,4-b]pyrazine, and how can reaction conditions be optimized for yield improvement?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or multi-step heterocyclic condensation. For example, pyrazolo[3,4-b]pyrazine scaffolds can be derived from 6-amino precursors through halogenation (e.g., iodination at position 3 using iodine monochloride in acetic acid). Optimization involves controlling temperature (e.g., 0–5°C for iodine stability) and stoichiometric ratios of reagents like oxalyl chloride or tert-butylsulfide intermediates . Yield improvements may require inert atmospheres (N₂/Ar) to prevent oxidation of sensitive intermediates .
Q. Which spectroscopic and crystallographic techniques are critical for characterizing the structural integrity of this compound?
- Methodological Answer : Key techniques include:
- ¹H/¹³C NMR : To confirm substitution patterns and aromatic proton environments .
- X-ray diffraction : Resolves crystal packing, bond angles, and hydrogen-bonding networks (e.g., N–H⋯N interactions in pyrazolo[3,4-b]pyrazine cores) .
- IR spectroscopy : Identifies functional groups (e.g., C–I stretches at ~500 cm⁻¹) .
- Mass spectrometry : Validates molecular weight and fragmentation patterns .
Q. How should researchers design initial biological screening assays for this compound’s antimicrobial or kinase-inhibitory potential?
- Methodological Answer :
- Antimicrobial assays : Use broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with streptomycin/clotrimazole as positive controls .
- Kinase inhibition : Employ in vitro IL-1β secretion assays in human macrophages or recombinant p38 MAP kinase enzymatic assays, comparing IC₅₀ values to reference inhibitors .
Advanced Research Questions
Q. How do electronic and steric effects of substituents at positions 3 (iodo) and 6 (chloro) influence the compound’s reactivity in cross-coupling reactions?
- Methodological Answer :
- Iodo at position 3 : Acts as a superior leaving group in Suzuki-Miyaura couplings due to lower bond dissociation energy vs. chloro. Steric hindrance from the pyrazine ring may require bulky Pd catalysts (e.g., XPhos Pd G3) .
- Chloro at position 6 : Electron-withdrawing effects enhance electrophilicity at adjacent positions, facilitating nucleophilic aromatic substitution. DFT calculations can predict charge distribution to guide regioselective modifications .
Q. What strategies are effective in resolving enantiomeric impurities during the synthesis of chiral pyrazolo[3,4-b]pyrazine derivatives?
- Methodological Answer :
- Chiral chromatography : Use amylose- or cellulose-based columns (e.g., Chiralpak IA/IB) with hexane/IPA mobile phases .
- Enantioselective synthesis : Employ asymmetric catalysis (e.g., Jacobsen epoxidation) or chiral auxiliaries during ring-closing steps .
- Crystallization-induced resolution : Leverage differential solubility of diastereomeric salts (e.g., tartaric acid derivatives) .
Q. How can computational modeling predict the binding affinity of this compound derivatives to kinase targets like p38 MAP?
- Methodological Answer :
- Molecular docking : Use software (AutoDock Vina, Schrödinger) to model interactions with the A-loop regulatory site. Prioritize scaffolds with hydrogen bonds to Met109 and hydrophobic contacts with the glycine-rich loop .
- QSAR models : Correlate substituent electronic parameters (Hammett σ) with IC₅₀ values from kinase inhibition data .
Q. What experimental approaches address contradictions in reported bioactivity data for pyrazolo[3,4-b]pyrazine derivatives?
- Methodological Answer :
- Dose-response reevaluation : Test compounds across a wider concentration range (e.g., 0.1–100 µM) to identify off-target effects .
- Metabolic stability assays : Use liver microsomes to assess if rapid degradation (e.g., CYP450-mediated) skews in vitro activity .
- Crystallographic comparison : Overlay structures with conflicting bioactivity to identify conformational changes affecting target binding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
